molecular formula C19H22N2O2S B14219557 N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide CAS No. 828920-07-6

N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B14219557
CAS No.: 828920-07-6
M. Wt: 342.5 g/mol
InChI Key: SJUAWMFEQFQWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfanylacetamido and biphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

828920-07-6

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

4-phenyl-N-[4-[(2-sulfanylacetyl)amino]butyl]benzamide

InChI

InChI=1S/C19H22N2O2S/c22-18(14-24)20-12-4-5-13-21-19(23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,24H,4-5,12-14H2,(H,20,22)(H,21,23)

InChI Key

SJUAWMFEQFQWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCNC(=O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.